![molecular formula C17H12N2O3 B2835012 N-([2,2'-bifuran]-5-ylmethyl)-3-cyanobenzamide CAS No. 2034490-05-4](/img/structure/B2835012.png)

N-([2,2'-bifuran]-5-ylmethyl)-3-cyanobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

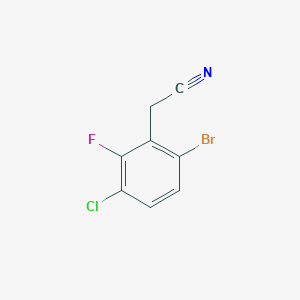

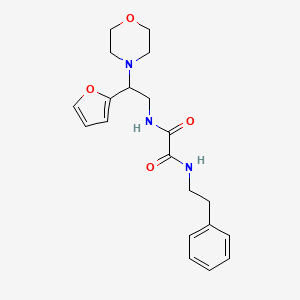

The compound “N-([2,2’-bifuran]-5-ylmethyl)-3-cyanobenzamide” is an organic compound containing a bifuran moiety (two furan rings connected), a cyanobenzamide group (a benzene ring connected to an amide group with a nitrile), and a methylene bridge connecting these two parts .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving furan, benzamide, and cyanide compounds. For instance, a similar compound, N-(Furan-2-ylmethyl)furan-2-carboxamide, was synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the conjugated system in the bifuran and benzamide moieties. The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound could potentially undergo a variety of organic reactions. The furan rings could undergo electrophilic aromatic substitution or Diels-Alder reactions. The amide group could participate in hydrolysis, amidation, or other reactions common to carboxylic acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, solubility, melting point, boiling point, and reactivity could be influenced by the presence of the furan rings, the amide group, and the nitrile group .Scientific Research Applications

Copper(II)chloride-mediated Cyclization

A study by Jithunsa et al. (2011) developed a regioselective intramolecular cyclization/halogenation reaction of N-alkoxy-o-alkynylbenzamides using CuCl(2)/NCS, producing 3-(chloromethylene)isobenzofuran-1-ones via 5-exo-dig cyclization. This method could potentially be applied for synthesizing compounds with structural similarities to "N-([2,2'-bifuran]-5-ylmethyl)-3-cyanobenzamide" for various research applications (Jithunsa, Ueda, & Miyata, 2011).

Rhodium(III)-catalyzed Chemodivergent Annulations

Xu et al. (2018) reported on Rh(III)-catalyzed C-H activation allowing for chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides. This process showcases the versatility in synthesizing complex organic structures that could be related to the compound of interest (Xu, Zheng, Yang, & Li, 2018).

Solvate and Salt Formation Studies

Research by Vangala et al. (2013) explored the ability of nitrofurantoin (NF) to form molecular complexes, potentially offering insights into how "N-([2,2'-bifuran]-5-ylmethyl)-3-cyanobenzamide" might interact in various solvates and salts, affecting its structural and thermochemical properties (Vangala, Chow, & Tan, 2013).

Palladium Iodide Catalyzed Multicomponent Carbonylative Approaches

Mancuso et al. (2014) demonstrated the versatility of palladium iodide in catalyzing oxidative carbonylation of 2-alkynylbenzamides, leading to the formation of functionalized isoindolinone and isobenzofuranimine derivatives. Such methodologies could be applicable for modifications or synthesis of compounds structurally related to the target compound (Mancuso et al., 2014).

Carboxylation of Terminal Alkynes with CO2

Cheng et al. (2015) explored the catalytic efficiency of rare-earth metal amides for the direct carboxylation of terminal alkynes with CO2, indicating a potential route for incorporating carboxylic groups into similar compounds (Cheng, Zhao, Yao, & Lu, 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-cyano-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c18-10-12-3-1-4-13(9-12)17(20)19-11-14-6-7-16(22-14)15-5-2-8-21-15/h1-9H,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRMCLCROHYMOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2834929.png)

![1-[3-(2-Methylpropyl)phenyl]ethan-1-one](/img/structure/B2834933.png)

![N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2834937.png)

![4-(4-(dimethylamino)phenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2834945.png)

![methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2834948.png)

![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3-methoxyphenoxy)ethan-1-one](/img/structure/B2834949.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2834952.png)